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Cat. No.: B1304204 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive computational and experimental overview of

1,2,3-Trifluoro-5-nitrobenzene, a halogenated nitroaromatic compound of interest in medicinal

chemistry and materials science. This document details the theoretical framework for its

analysis, including quantum chemical calculations for structural and electronic property

elucidation. Furthermore, it outlines relevant experimental protocols for its synthesis and

characterization. The guide is intended to serve as a foundational resource for researchers

engaged in the study and application of fluorinated organic molecules.

Introduction
1,2,3-Trifluoro-5-nitrobenzene belongs to the class of fluorinated nitroaromatic compounds,

which are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]

The introduction of fluorine atoms into organic molecules can significantly alter their

physicochemical and biological properties, including metabolic stability, lipophilicity, and binding

affinity to target proteins. The nitro group, an electron-withdrawing moiety, influences the

molecule's reactivity and electronic characteristics. A thorough computational analysis,

supported by experimental data, is crucial for understanding the structure-property

relationships of this compound and for predicting its behavior in chemical and biological

systems.
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Physicochemical and Computed Properties
A summary of the key physicochemical and computationally derived properties of 1,2,3-
Trifluoro-5-nitrobenzene is presented in Table 1. These properties are essential for its

handling, formulation, and for predicting its behavior in various environments.

Property Value Source

Molecular Formula C₆H₂F₃NO₂ [2][3]

Molecular Weight 177.08 g/mol [2][3]

CAS Number 66684-58-0 [2][3]

Appearance Colorless to pale yellow liquid [1]

Density ~1.52 g/cm³ [4]

Boiling Point ~120 °C [1]

Flash Point 75 °C (167 °F) [4]

Refractive Index 1.486 [4]

Topological Polar Surface Area

(TPSA)
43.14 Å² [3]

logP (octanol-water partition

coefficient)
2.0121 [3]

Computational Analysis
The computational analysis of 1,2,3-Trifluoro-5-nitrobenzene provides fundamental insights

into its molecular structure, stability, and reactivity. While specific studies on this isomer are not

extensively published, the methodologies applied to its isomers, such as

monofluoronitrobenzenes and difluoronitrobenzenes, offer a robust framework for its theoretical

investigation.[5][6][7][8]

Quantum Chemical Calculations
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Density Functional Theory (DFT) is a powerful method for investigating the electronic structure

and properties of molecules. For fluoronitrobenzene isomers, high-level ab initio molecular

orbital calculations, such as the G3(MP2)//B3LYP level of theory, have been successfully

employed to determine their gas-phase enthalpies of formation.[5][6][7] These calculations are

crucial for assessing the thermodynamic stability of the molecule.

The general workflow for such a computational analysis is depicted below:

Define Molecular Structure
(1,2,3-Trifluoro-5-nitrobenzene)

Geometry Optimization
(e.g., B3LYP/6-311++G(d,p))

Frequency Calculation
(Confirm minimum energy structure)

Electronic Property Calculation
(HOMO, LUMO, ESP)

Thermochemical Analysis
(Enthalpy, Entropy, Gibbs Free Energy)

Spectra Simulation
(IR, Raman, NMR)

Data Analysis and Interpretation

Click to download full resolution via product page

Figure 1: General workflow for quantum chemical calculations.

Table 2: Calculated Thermodynamic and Electronic Properties (Exemplary based on related

isomers)
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Parameter Exemplary Method Predicted Property

Gas-Phase Enthalpy of

Formation
G3(MP2)//B3LYP

Provides insight into the

molecule's stability relative to

its constituent elements.[5][6]

[7]

Vibrational Frequencies B3LYP/6-311++G(d,p)

Allows for the simulation of IR

and Raman spectra, aiding in

the interpretation of

experimental data.[9][10]

Frontier Molecular Orbitals

(HOMO/LUMO)
B3LYP/6-311++G(d,p)

The energy gap between the

Highest Occupied Molecular

Orbital (HOMO) and Lowest

Unoccupied Molecular Orbital

(LUMO) indicates chemical

reactivity and electronic

transitions.

Electrostatic Potential (ESP) B3LYP/6-311++G(d,p)

Maps the charge distribution

and helps predict sites for

electrophilic and nucleophilic

attack.

Vibrational Analysis
Theoretical vibrational analysis using DFT is instrumental in assigning the vibrational modes

observed in experimental IR and Raman spectra.[9] The calculated frequencies and intensities

can be compared with experimental spectra to confirm the molecular structure. For

nitrobenzene derivatives, characteristic vibrational modes include the symmetric and

asymmetric stretching of the NO₂ group, C-N stretching, and various C-H and C-F bending and

stretching modes.[11][12]

Experimental Protocols
Synthesis
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A general method for the synthesis of fluoronitroaromatic compounds involves the nitration of a

corresponding fluoroaromatic precursor. While a specific protocol for 1,2,3-Trifluoro-5-
nitrobenzene is not readily available in the literature, a representative procedure can be

adapted from the synthesis of related compounds.

Exemplary Protocol for Nitration:

Precursor: 1,2,3-Trifluorobenzene.

Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid

(H₂SO₄).

Procedure: a. Cool the sulfuric acid to 0-5 °C in an ice bath. b. Slowly add the nitric acid to

the sulfuric acid with constant stirring, maintaining the low temperature. c. Add 1,2,3-

trifluorobenzene dropwise to the nitrating mixture, ensuring the temperature does not exceed

10 °C. d. After the addition is complete, allow the reaction mixture to stir at room temperature

for a specified period. e. Carefully pour the reaction mixture onto crushed ice and extract the

product with an organic solvent (e.g., dichloromethane). f. Wash the organic layer with a

dilute sodium bicarbonate solution and then with brine. g. Dry the organic layer over

anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. h.

Purify the crude product by vacuum distillation or column chromatography.
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Figure 2: Simplified workflow for the synthesis of 1,2,3-Trifluoro-5-nitrobenzene.

Analytical Characterization
HPLC is a standard technique for assessing the purity of 1,2,3-Trifluoro-5-nitrobenzene and

for monitoring reaction progress. A common method for nitroaromatic compounds is reversed-

phase HPLC with UV detection.[13][14][15]

Exemplary HPLC Protocol:

Instrument: HPLC system with a UV detector.[14]
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical

starting point is a 50:50 (v/v) mixture.[16]

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm.[13][15]

Injection Volume: 10-20 µL.

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

NMR spectroscopy is essential for the structural elucidation of 1,2,3-Trifluoro-5-nitrobenzene.

¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular framework.[17]

[18][19]

¹H NMR: The proton NMR spectrum will show signals corresponding to the two aromatic

protons, with chemical shifts and coupling constants influenced by the adjacent fluorine and

nitro groups.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon

atoms in the benzene ring.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative, showing signals for the

three different fluorine atoms, with their chemical shifts and couplings providing insight into

their electronic environment.

IR spectroscopy is used to identify the functional groups present in the molecule.[20]

Expected Characteristic IR Absorptions:

Aromatic C-H stretching: ~3100-3000 cm⁻¹

Asymmetric NO₂ stretching: ~1560-1520 cm⁻¹[9]

Symmetric NO₂ stretching: ~1355-1335 cm⁻¹[9]
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C-F stretching: ~1300-1100 cm⁻¹

C-N stretching: ~870-830 cm⁻¹

Applications in Drug Discovery and Development
Halogenated nitroaromatic compounds are important building blocks in the synthesis of

biologically active molecules.[1][21] The trifluoronitrobenzene scaffold can be utilized to

introduce fluorine atoms into a target molecule, potentially enhancing its pharmacological

properties. The nitro group can be readily reduced to an amino group, which can then be

further functionalized.

While direct biological activity data for 1,2,3-Trifluoro-5-nitrobenzene is not widely reported,

its potential as a synthetic intermediate suggests its relevance in the development of novel

therapeutics. A hypothetical workflow for its use in drug discovery is presented below.
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Figure 3: Potential application of 1,2,3-Trifluoro-5-nitrobenzene in drug discovery.

Conclusion
This technical guide has provided a detailed overview of the computational analysis and

experimental considerations for 1,2,3-Trifluoro-5-nitrobenzene. The combination of quantum

chemical calculations and analytical techniques is essential for a comprehensive understanding

of this molecule's properties and potential applications. The methodologies and data presented
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herein serve as a valuable resource for researchers in organic chemistry, medicinal chemistry,

and materials science, facilitating further investigation and utilization of this versatile fluorinated

building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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